

Application of Methyl Cyclohexanecarboxylate in Fragrance Formulation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexanecarboxylate*

Cat. No.: *B1212342*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl **cyclohexanecarboxylate** (CAS No. 4630-82-4) is a versatile aliphatic ester that is increasingly utilized in the fragrance industry to impart unique and desirable olfactory notes to a wide range of products. Its characteristic fruity, cheesy, and sweet aroma profile, with nuances of berry, pineapple, and mint, makes it a valuable component in the creation of complex and appealing scents.^{[1][2]} This document provides detailed application notes and experimental protocols for the effective use and evaluation of methyl **cyclohexanecarboxylate** in fragrance formulations. It is intended for researchers, scientists, and professionals involved in fragrance development, quality control, and sensory analysis.

Physicochemical Properties and Odor Profile

A comprehensive understanding of the physicochemical properties and odor profile of methyl **cyclohexanecarboxylate** is essential for its successful incorporation into fragrance formulations.

Table 1: Physicochemical Properties of Methyl **Cyclohexanecarboxylate**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₂	[3]
Molecular Weight	142.20 g/mol	[3]
CAS Number	4630-82-4	[3]
Appearance	Clear, colorless to light yellow liquid	[4]
Boiling Point	183 °C (lit.)	[3]
Density	0.995 g/mL at 25 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.443 (lit.)	[3]
Flash Point	60 °C (140 °F) - closed cup	[4]

Table 2: Odor Profile of Methyl **Cyclohexanecarboxylate**

Odor Descriptor	Description	Reference
Primary Notes	Cheesy, Fruity, Berry, Estery, Pineapple, Milk	[1][2]
Secondary Notes	Sweet, Cooling, Minty	[1][2]
Reported Occurrences	Bourbon vanilla, virgin olive oil, green olives	[1]

Application in Fragrance Formulations

Methyl **cyclohexanecarboxylate** is prized for its ability to add a fresh, fruity, and slightly creamy character to fragrance compositions. It can be used to enhance floral, fruity, and gourmand accords. While specific concentrations in commercial products are proprietary, usage levels of methyl **cyclohexanecarboxylate** and its derivatives in fragrance concentrates can vary. Recommendations suggest usage levels of up to 1.0% for "vanilla carboxylate" type ingredients in the fragrance concentrate.[4] Patents for similar methyl cyclohexane carboxylate

derivatives suggest a broader range, from approximately 0.005 to 10 weight percent of the fragrance formulation.[\[5\]](#)

Experimental Protocols

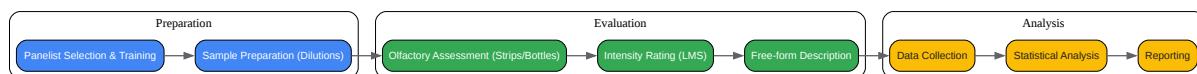
Protocol for Sensory Evaluation of Methyl Cyclohexanecarboxylate

This protocol outlines a method for the sensory evaluation of methyl **cyclohexanecarboxylate** to characterize its odor profile and intensity.

Objective: To systematically assess the olfactory characteristics of methyl **cyclohexanecarboxylate** using a trained sensory panel.

Materials:

- Methyl **cyclohexanecarboxylate**
- Odorless solvent (e.g., diethyl phthalate or ethanol)
- Glass smelling strips
- Sniffing bottles
- Controlled environment with neutral air circulation


Procedure:

- Panelist Selection and Training:
 - Select 10-15 panelists based on their olfactory acuity and ability to describe scents.
 - Train panelists on identifying and rating the intensity of various scent descriptors relevant to fruity esters (e.g., fruity, cheesy, sweet, pineapple, berry).
- Sample Preparation:

- Prepare a series of dilutions of methyl **cyclohexanecarboxylate** in the odorless solvent (e.g., 10%, 5%, 1%, and 0.5% v/v).
- Dip smelling strips into each dilution for 2 seconds and allow the solvent to evaporate for 10 seconds before evaluation.
- Alternatively, place 1 ml of each dilution into coded sniffing bottles.

- Evaluation:
 - Panelists will evaluate the samples in a monadic sequence (one at a time) to avoid cross-adaptation.
 - Panelists will rate the intensity of the primary and secondary odor descriptors on a labeled magnitude scale (LMS) from 0 (not detectable) to 100 (strongest imaginable).
 - Panelists should also provide free-form descriptions of the perceived odor.
- Data Analysis:
 - Collect and analyze the intensity ratings for each descriptor.
 - Calculate the mean and standard deviation for each descriptor at each concentration.
 - Analyze the free-form descriptions to identify recurring odor notes.

Diagram 1: Sensory Evaluation Workflow

[Click to download full resolution via product page](#)

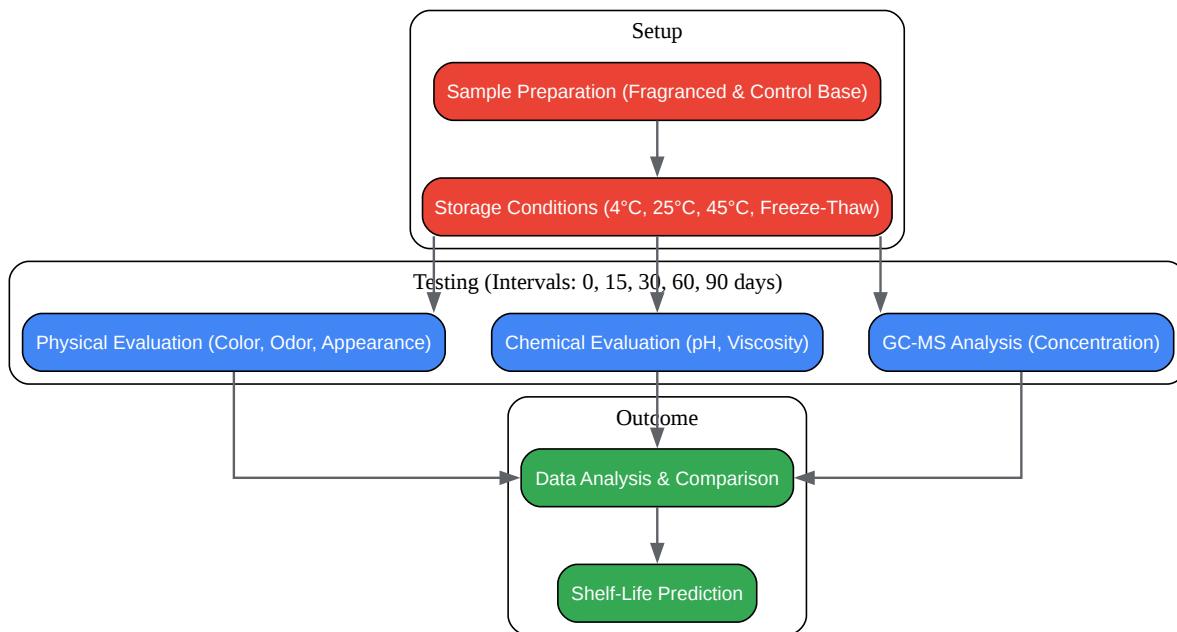
Caption: Workflow for the sensory evaluation of methyl **cyclohexanecarboxylate**.

Protocol for Accelerated Stability Testing

This protocol describes an accelerated stability test to evaluate the physical and chemical stability of a fragrance formulation containing methyl **cyclohexanecarboxylate**.

Objective: To assess the stability of the fragrance oil in a cosmetic base under accelerated conditions to predict its shelf life.

Materials:


- Fragrance oil containing a known concentration of methyl **cyclohexanecarboxylate**
- Cosmetic base (e.g., lotion, cream, or ethanol-based spray)
- Glass jars with airtight seals
- Climate chambers or ovens
- pH meter, viscometer
- Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - Prepare samples of the cosmetic base containing the fragrance oil at the desired concentration.
 - Prepare a control sample of the cosmetic base without the fragrance oil.
 - Package the samples in the final intended packaging or inert glass containers.
- Storage Conditions:
 - Store the samples under the following conditions for a period of 90 days:[6]
 - 4 °C (refrigerated)

- 25 °C / 60% RH (room temperature)
- 45 °C (accelerated aging)[6]
- Include a freeze-thaw cycle: 24 hours at -10°C followed by 24 hours at 25°C, repeated for three cycles.
- Evaluation Intervals:
 - Evaluate the samples at predefined intervals: 0, 15, 30, 60, and 90 days.[6]
- Parameters to Evaluate:
 - Physical Properties: Color, odor, appearance, phase separation, and clarity.
 - Chemical Properties: pH and viscosity of the cosmetic base.
 - Odor Stability: Olfactory evaluation of the fragrance profile by a trained panel.
 - Concentration of Methyl **Cyclohexanecarboxylate**: Quantify the concentration of methyl **cyclohexanecarboxylate** using a validated GC-MS method at each interval to assess for degradation.
- Data Analysis:
 - Compare the results of the samples stored under different conditions to the initial sample (time 0) and the control sample.
 - Any significant changes in the evaluated parameters may indicate instability.

Diagram 2: Accelerated Stability Testing Protocol

[Click to download full resolution via product page](#)

Caption: Protocol for accelerated stability testing of fragrance formulations.

Protocol for GC-MS Analysis of Methyl Cyclohexanecarboxylate

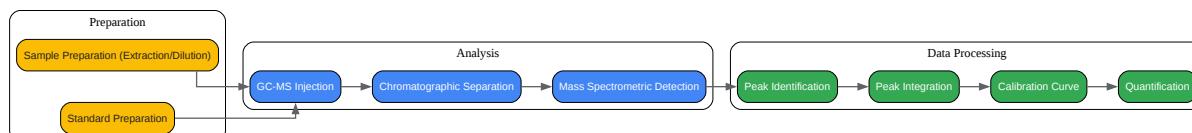
This protocol provides a method for the identification and quantification of methyl **cyclohexanecarboxylate** in a fragrance oil or cosmetic product.

Objective: To accurately determine the concentration of methyl **cyclohexanecarboxylate** using GC-MS.

Instrumentation and Materials:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- DB-5ms or HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 μ m film thickness)[\[1\]](#)
- Helium carrier gas
- Autosampler vials (1.5 mL) with inserts
- Microsyringe
- Solvent (e.g., hexane or dichloromethane)
- Methyl **cyclohexanecarboxylate** standard

GC-MS Parameters:


Table 3: Recommended GC-MS Settings

Parameter	Setting	Reference
Inlet Temperature	250 °C	[1]
Injection Mode	Splitless (1 μ L)	[1] [7]
Oven Program	Initial: 70 °C for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min	[1]
Carrier Gas	Helium at 1 mL/min	[1]
MS Ionization	Electron Ionization (EI) at 70 eV	[1]
Mass Range	m/z 40-400	[1]
Ion Source Temp.	230 °C	[1]
Transfer Line Temp.	280 °C	[1]

Procedure:

- Standard Preparation:
 - Prepare a stock solution of methyl **cyclohexanecarboxylate** in the chosen solvent.
 - Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
- Sample Preparation:
 - Accurately weigh a known amount of the fragrance oil or cosmetic product.
 - Dissolve the sample in a known volume of the solvent.
 - If necessary, perform a liquid-liquid extraction to isolate the fragrance components.
 - Dilute the sample extract to fall within the calibration range.
 - Filter the final sample through a 0.22 µm syringe filter into an autosampler vial.[\[1\]](#)
- Analysis:
 - Inject the calibration standards and the prepared samples into the GC-MS.
 - Acquire the chromatograms and mass spectra.
- Data Processing:
 - Identify the peak corresponding to methyl **cyclohexanecarboxylate** based on its retention time and mass spectrum.
 - Integrate the peak area of a characteristic quantifier ion.
 - Construct a calibration curve by plotting the peak area versus the concentration of the standards.
 - Determine the concentration of methyl **cyclohexanecarboxylate** in the samples using the calibration curve.

Diagram 3: GC-MS Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the GC-MS analysis of methyl **cyclohexanecarboxylate**.

Conclusion

Methyl **cyclohexanecarboxylate** is a valuable ingredient in modern perfumery, offering a unique combination of fruity, cheesy, and sweet notes. The successful application of this material relies on a thorough understanding of its properties and performance in different formulations. The protocols provided in this document offer a systematic approach to evaluating the sensory characteristics, stability, and concentration of methyl **cyclohexanecarboxylate**, enabling fragrance professionals to optimize its use and ensure the quality and consistency of their creations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]

- 3. 环己烷羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. vanilla carboxylate, 4630-82-4 [thegoodsentscompany.com]
- 5. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google Patents [patents.google.com]
- 6. certifiedcosmetics.com [certifiedcosmetics.com]
- 7. uoguelph.ca [uoguelph.ca]
- To cite this document: BenchChem. [Application of Methyl Cyclohexanecarboxylate in Fragrance Formulation: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212342#application-of-methyl-cyclohexanecarboxylate-in-fragrance-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com